molecular formula C8H6ClNO2S B2435038 2-(Cyanomethyl)benzene-1-sulfonyl chloride CAS No. 27350-00-1

2-(Cyanomethyl)benzene-1-sulfonyl chloride

Cat. No. B2435038
CAS RN: 27350-00-1
M. Wt: 215.65
InChI Key: CFBPIKYUENXQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyanomethyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 27350-00-1 . It has a molecular weight of 215.66 and its IUPAC name is 2-(cyanomethyl)benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 2-(Cyanomethyl)benzene-1-sulfonyl chloride is 1S/C8H6ClNO2S/c9-13(11,12)8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Cyanomethyl)benzene-1-sulfonyl chloride are not available, sulfonyl chlorides in general are known to be reactive electrophiles. They can undergo nucleophilic substitution reactions, often serving as precursors to sulfonamides and sulfonic esters .


Physical And Chemical Properties Analysis

2-(Cyanomethyl)benzene-1-sulfonyl chloride is a powder with a melting point of 109-111 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Palladium-Catalyzed Sulfonylation

Palladium-catalyzed direct sulfonylation of 2-aryloxypyridines at the ortho-position of the benzene ring was developed, using sulfonyl chlorides as sulfonylation reagents. This protocol is effective for both electron-rich and electron-deficient substrates, enabling the synthesis of ortho-sulfonylated phenols through the removal of the pyridyl group from the sulfonylation product (Xu, Liu, Li, & Sun, 2015).

Friedel-Crafts Sulfonylation in Ionic Liquids

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids were used as media and Lewis acid catalysts for Friedel-Crafts sulfonylation of benzene with sulfonyl chlorides. This process yielded almost quantitative yields of diaryl sulfones under ambient conditions, demonstrating the influence of Lewis acidity on the conversion extent of the reaction (Nara, Harjani, & Salunkhe, 2001).

Visible-Light-Induced Radical Cascade Cyclization

A visible light photocatalyzed cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides was developed for the construction of sulfonated benzoxepines. This transformation features mild reaction conditions and excellent functional group tolerance (Zhou et al., 2021).

Sulfonylation Reactions under Microwaves

Solvent-free sulfonylation of benzene and its derivatives was carried out under microwave irradiation, catalyzed by iron(III) chloride. This method, more active than other metallic salts, highlights microwave's preferential interactions with polar species in the reaction (Marquié et al., 2001).

Reactivity Towards Sulfonyl Chlorides

The reactions of N-unsubstituted triazoles with sulfonyl chlorides yielded mixtures of regioisomeric sulfonyl-1,2,3-triazoles. The ratio of isomers was influenced by the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride, offering insights into the kinetic and thermodynamic products of these reactions (Beryozkina et al., 2015).

Ruthenium-Catalyzed Meta Sulfonation

Ruthenium complexes were used for the selective catalytic meta sulfonation of 2-phenylpyridines with sulfonyl chlorides. This novel catalytic process provides access to atypical regioselectivity in reactions involving chelation-assisted cyclometalation (Saidi et al., 2011).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(cyanomethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)8-4-2-1-3-7(8)5-6-10/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBPIKYUENXQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyanomethyl)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.